2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Description
Properties
IUPAC Name |
2-[ethyl(thiolan-3-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-14(10-7-8-17-9-10)12-6-4-3-5-11(12)13(15)16/h3-6,10H,2,7-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRVKTNABBDXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and anticonvulsant properties. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 265.36 g/mol
- IUPAC Name : this compound
The compound's biological activity can be attributed to its interaction with various biochemical pathways. Some derivatives of tetrahydrothiophenes have been characterized as:
- Antitumor agents : They inhibit cancer cell proliferation.
- Antibacterial agents : They show activity against both Gram-positive and Gram-negative bacteria.
- Anticonvulsant agents : Demonstrated efficacy in models of seizures.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant inhibition against:
- Staphylococcus aureus (MIC values ranging from 20–40 µM)
- Escherichia coli (MIC values around 40–70 µM)
These values indicate that while the compound exhibits promising activity, it is less potent than established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli and 4 µM against S. aureus .
Anticonvulsant Activity
In the pentylenetetrazole model, certain derivatives have demonstrated significant anticonvulsant effects, suggesting a potential role in treating epilepsy or seizure disorders. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of tetrahydrothiophenes revealed that compounds similar to this compound exhibited noteworthy antibacterial activity. The study utilized the agar disc-diffusion method to assess effectiveness against multiple bacterial strains, confirming significant inhibition in several cases .
Study 2: Anticonvulsant Properties
Research focused on the anticonvulsant properties indicated that certain structural modifications in the tetrahydrothiophene moiety could enhance efficacy. Compounds were tested in animal models, demonstrating reduced seizure frequency and severity compared to controls .
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural features, synthesis methods, and properties of 2-(ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid with related compounds:
Key Observations:
Structural Complexity: The target compound’s tetrahydrothiophene ring distinguishes it from simpler benzoic acid derivatives like 2-(oxalylamino)-benzoic acid . This ring system may enhance lipophilicity or enable π-π stacking interactions.
Synthesis Challenges : Compounds with tetrahydrothiophene or tetrahydrobenzothiophene cores (e.g., 6o in ) often require multistep syntheses with lower yields (e.g., 22% for 6o ) compared to simpler analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid (55% yield in ).
Functional Group Impact: The ethyl(tetrahydrothiophen-3-yl)amino group likely modulates electronic effects differently than oxalyl or acyl groups. For example, oxalylamino derivatives are more polar due to carbonyl groups, while tetrahydrothiophene derivatives may exhibit greater conformational flexibility.
Yield Optimization:
Low yields in tetrahydrothiophene-based syntheses (e.g., ) contrast with higher yields in simpler systems (e.g., 55% in ). Solvent choice (HFIP vs. THF) and purification methods (chromatography vs. crystallization) significantly affect outcomes.
Preparation Methods
Amination of Benzoic Acid Derivatives with Tetrahydrothiophene Moieties
A primary approach involves nucleophilic substitution or reductive amination where an aminobenzoic acid or its ester derivative reacts with an ethyl-substituted tetrahydrothiophene derivative. The key steps typically include:
Step 1: Preparation of Aminobenzoic Acid Derivative
Starting from 2-aminobenzoic acid or its ester, the amino group is available for further functionalization. Esterification or protection may be applied to improve solubility or selectivity.Step 2: Introduction of the Ethyl(tetrahydrothiophen-3-yl) Group
This can be achieved by alkylation using a suitable alkyl halide bearing the tetrahydrothiophene ring or via reductive amination with an aldehyde or ketone derivative of tetrahydrothiophene.Step 3: Deprotection and Purification
If protective groups are used, they are removed under mild acidic or basic conditions to yield the target acid.
Solid-Phase Synthesis Approaches
Recent advances have demonstrated the utility of solid-phase synthesis (SPS) for related aminobenzoic acid derivatives, particularly for benzothiazolyl analogues. These methods use resin-bound intermediates and mild cleavage conditions, enabling efficient synthesis with minimal side products.
Use of Sulfuric Acid Catalyzed Deacetylation and Alcoholic Solvents
In some patented processes, sulfuric acid in alcoholic solvents (e.g., methanol or ethanol) is used to deacetylate intermediate compounds at controlled temperatures (0 to 50°C), facilitating the formation of free amino groups necessary for subsequent functionalization.
Representative Preparation Method from Literature
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminobenzoic acid + ethyl 3-tetrahydrothiophenyl halide, base (e.g., triethylamine), solvent (THF or ethanol) | Nucleophilic substitution or reductive amination to attach ethyl(tetrahydrothiophen-3-yl) group | 70-85 | Mild temperature (0-25°C) preferred to avoid ring degradation |
| 2 | Acidic or basic workup (e.g., sulfuric acid in methanol) | Deprotection or purification step | 90-95 | Controls purity and functional group integrity |
| 3 | Recrystallization from suitable solvents (e.g., ethanol, dichloromethane-hexane) | Isolation of pure product | - | Ensures high purity and crystallinity |
Analytical and Characterization Data Supporting Preparation
- NMR Spectroscopy : Characteristic shifts for the tetrahydrothiophene ring methylene protons appear as broad singlets or triplets between δ 2.5-3.5 ppm, while aromatic protons of benzoic acid resonate between δ 6.5-8.0 ppm.
- Melting Point : The compound typically crystallizes with a melting point range around 125-130 °C, indicative of purity and consistent preparation.
- Mass Spectrometry : Molecular ion peaks confirm the molecular weight consistent with 2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- Mild reaction temperatures (0 to 25°C) are critical to preserve the tetrahydrothiophene ring and avoid polymerization or ring-opening side reactions.
- The use of alcoholic solvents such as methanol or ethanol in deacetylation steps improves solubility and reaction control.
- Solid-phase synthesis methods, though less common for this specific compound, show promise for scalability and purity enhancement.
- Recrystallization from dichloromethane-hexane mixtures yields crystals suitable for X-ray diffraction and detailed structural analysis.
Q & A
Q. What are the standard synthetic routes for 2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid?
The compound is typically synthesized via nucleophilic substitution or acylation reactions. A common method involves reacting 2-aminobenzoic acid with ethyl chlorooxoacetate in tetrahydrofuran (THF) at low temperatures (273 K), followed by stirring for 2 hours. The product is precipitated by vacuum concentration, washed with ether, and recrystallized from ethanol (yield ~55%) . Alternative routes utilize cyclohexanone derivatives and sulfur under microwave irradiation (160 W, 20 minutes) with morpholine as a base, achieving higher yields (~67%) through optimized reaction kinetics .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm) and tetrahydrothiophene carbons (δ 25–35 ppm) to confirm substitution patterns .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate the carboxylic acid and amine functionalities .
- LC-MS (ES) : Molecular ion peaks ([M+H]+) are used to verify molecular weight (±0.5 Da accuracy) .
Q. How is crystallization optimized for X-ray diffraction studies?
Slow evaporation of ethanol solutions at controlled humidity yields well-shaped single crystals. Recrystallization gradients (e.g., 30% → 100% methanol/water) improve purity, critical for resolving structural ambiguities in SHELX-refined models .
Advanced Research Questions
Q. How can SHELX software improve structural refinement for this compound?
SHELXL is ideal for small-molecule refinement due to its robust handling of high-resolution data and twinning corrections. Key steps include:
- Parameterization : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms.
- Twinning Analysis : Use the TWIN/BASF commands to model rotational or inversion twins, common in tetrahydrothiophene derivatives .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure model accuracy .
Q. What strategies address contradictions in NMR data between synthetic batches?
Discrepancies often arise from residual solvents or diastereomeric impurities. Mitigation approaches:
Q. How do reaction conditions influence acylated derivative formation?
Acylation efficiency depends on anhydride reactivity and steric effects. For example:
Q. Can ORTEP-3 enhance crystallographic visualization for mechanistic studies?
ORTEP-3’s GUI enables real-time thermal ellipsoid adjustments, critical for analyzing bond-length distortions in the benzoic acid moiety. Overlay multiple datasets to track conformational changes during derivatization .
Q. What computational methods validate electronic properties of this compound?
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict frontier orbitals (HOMO-LUMO gap ~4.5 eV), correlating with UV-Vis λmax at 280 nm .
- Molecular Docking : AutoDock Vina models interactions with bacterial targets (e.g., FabH enzyme), guiding structure-activity relationship (SAR) studies .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
